

Goserelin EP Impurity E: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Goserelin EP Impurity E	
Cat. No.:	B586828	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Goserelin EP Impurity E**, a known related substance of the gonadotropin-releasing hormone (GnRH) agonist, Goserelin. This document outlines its chemical identity, analytical methodologies for its characterization, and the biological context of the parent compound.

Core Data of Goserelin EP Impurity E

Goserelin EP Impurity E is identified as Goserelin-(1-8)-peptidyl-L-prolinohydrazide.[1][2][3][4] Key quantitative data for this impurity are summarized in the table below.

Identifier	Value	Source(s)
CAS Number	147688-42-4	[1][2][3][5]
Molecular Formula	C58H83N17O13	[1][2][4]
Molecular Weight	1226.4 g/mol	[1][2]
Chemical Name	Goserelin-(1-8)-peptidyl-L- prolinohydrazide	[2][3][4]
Sequence	{Pyr}-His-Trp-Ser-Tyr-{d- Ser(tBu)}-Leu-Arg-Pro- {NHNH2}	[5]



Analytical Characterization

The identification and quantification of **Goserelin EP Impurity E**, alongside other related substances in Goserelin drug products, are critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.

Experimental Protocol: HPLC-UV Analysis

This protocol is a representative method for the detection and quantification of Goserelin impurities, adaptable for **Goserelin EP Impurity E**.

Objective: To separate and quantify **Goserelin EP Impurity E** in a Goserelin drug substance or product.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm)

Reagents:

- Acetonitrile (HPLC grade)
- Phosphate buffer (pH 7.4)
- Water (HPLC grade)
- · Goserelin Acetate reference standard
- Goserelin EP Impurity E reference standard

Chromatographic Conditions:

- Mobile Phase: Isocratic mixture of phosphate buffer (pH 7.4) and acetonitrile (70:30 v/v).
- Flow Rate: 1.0 mL/min.



• Column Temperature: 35°C.

Detection Wavelength: 220 nm.

Injection Volume: 20 μL.

Procedure:

- Standard Preparation: Prepare a stock solution of Goserelin Acetate and **Goserelin EP**Impurity E reference standards in the mobile phase. Prepare a series of working standards by diluting the stock solution to obtain a concentration range of 2.5 90 µg/mL.
- Sample Preparation: Dissolve a known quantity of the Goserelin sample in the mobile phase to achieve a concentration within the calibration range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify the peak corresponding to **Goserelin EP Impurity E** based on its retention time relative to the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the reference standards.

This method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.

Experimental Protocol: LC-MS/MS for Structural Elucidation

For the definitive identification and structural confirmation of **Goserelin EP Impurity E**, LC-MS/MS is the method of choice.

Objective: To confirm the identity of **Goserelin EP Impurity E** through mass-to-charge ratio and fragmentation pattern analysis.

Instrumentation:

LC-MS/MS system with an electrospray ionization (ESI) source.



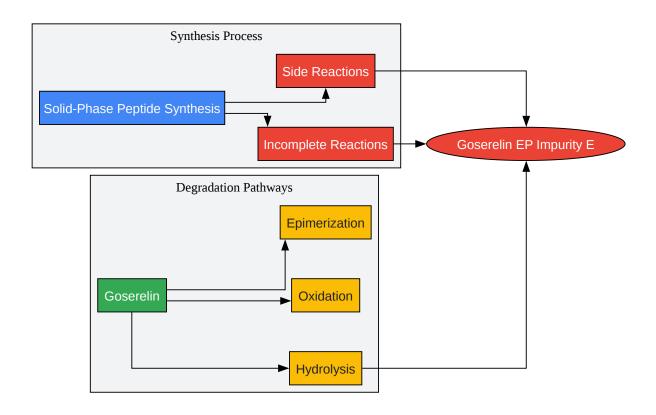
Procedure:

- Sample Preparation: Prepare the sample as described in the HPLC protocol.
- LC Separation: Utilize an appropriate reversed-phase LC method to separate the impurity from the main Goserelin peak and other impurities.
- MS Detection: Operate the mass spectrometer in positive ion mode.
- Data Analysis:
 - Extract the ion chromatogram for the theoretical m/z of Goserelin EP Impurity E.
 - Acquire the full scan mass spectrum to confirm the molecular weight.
 - Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern. This pattern can be used to confirm the peptide sequence.

Formation and Degradation

Goserelin impurities can arise from the synthesis process or through degradation of the final product.[3] Forced degradation studies under thermal, acidic, basic, oxidative, and photolytic stress are essential to understand the degradation pathways.[1][6] The C-terminal azaglycinamide residue in Goserelin is a potential site for degradation, leading to the formation of impurities like **Goserelin EP Impurity E** through hydrolysis.[7]





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Caption: Logical workflow of **Goserelin EP Impurity E** formation.

Biological Context: Goserelin's Mechanism of Action

Goserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH).[2][8] Its therapeutic effect is achieved through its interaction with GnRH receptors in the pituitary gland. [2][4][8]

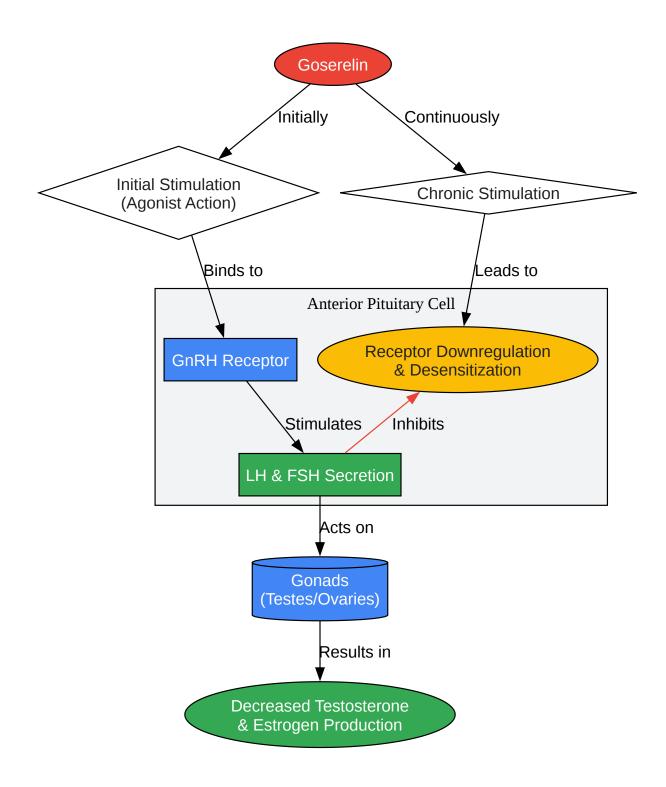






Initially, Goserelin acts as a GnRH receptor agonist, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4][8] This can cause a temporary surge in testosterone and estrogen levels. However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[2] This results in a profound suppression of LH and FSH secretion, leading to a significant reduction in testosterone and estrogen production, achieving a state of "medical castration".[2]





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Caption: Signaling pathway of Goserelin's mechanism of action.



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